2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid is a synthetic compound belonging to the class of pyridonecarboxylic acids. These molecules are recognized for their potential antibacterial properties. [] While its exact source in nature, if any, remains unclear, its structural similarity to naturally occurring compounds suggests it could be a metabolite or derivative thereof. This compound holds significant interest in scientific research, particularly for exploring its potential as an antibacterial agent and understanding its interactions with biological systems.
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid is a chemical compound with the molecular formula and a molecular weight of 208.22 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is classified as an isonicotinic acid derivative, which serves as a building block for more complex organic molecules and is studied for its interactions with biological targets.
The compound is derived from isonicotinic acid, a pyridine derivative with significant relevance in organic chemistry and pharmacology. Isonicotinic acid itself is produced through various methods, including the ammoxidation of 2-picoline followed by hydrolysis. The classification of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid falls under the category of heterocyclic compounds due to the presence of both nitrogen and oxygen in its structure.
The synthesis of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid typically involves several steps:
The reaction mechanism often includes nucleophilic substitution where the nitrogen atom in the pyrrolidine ring attacks the electrophilic carbon of the carboxylic acid group in isonicotinic acid. This leads to the formation of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid through a series of intermediate steps that may involve dehydration or further functional group modifications.
The molecular structure of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid features:
InChI=1S/C10H12N2O3/c13-8-2-4-12(6-8)9-5-7(10(14)15)1-3-11-9/h1,3,5,8,13H,2,4,6H2,(H,14,15)JIORJCFEZPQYLL-UHFFFAOYSA-NThis structural information indicates the compound's potential reactivity and interaction capabilities based on its functional groups.
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions applied (e.g., temperature, solvent). For example, oxidation may lead to derivatives that possess enhanced biological activity.
The mechanism of action for 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid involves its interaction with specific molecular targets within biological systems. The hydroxy group and the pyrrolidine ring are crucial for binding to enzymes and receptors. Although detailed pathways are still under investigation, preliminary studies suggest that this compound may modulate enzymatic activity or receptor signaling pathways relevant to various physiological processes.
These properties make 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid versatile for further chemical modifications and applications.
2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid has several applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: